1,3-Dihydro-7-hydroxy-1-methyl-2h-benzimidazol-2-one
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Overview
Description
1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of o-phenylenediamine with formic acid, followed by methylation and hydroxylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
2-Benzimidazolinone: Another benzimidazole derivative with similar structural features but different functional groups.
2-Hydroxybenzimidazole: A compound with a hydroxyl group at a different position, leading to different chemical and biological properties.
5-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: A brominated derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7-5(9-8(10)12)3-2-4-6(7)11/h2-4,11H,1H3,(H,9,12) |
InChI Key |
FURYFGFGJJHXPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)NC1=O |
Origin of Product |
United States |
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